1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including oxadiazole, triazole, and hydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide typically involves a multi-step process:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Triazole Ring: The triazole ring is often formed via the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes.
Hydrazide Formation: The hydrazide moiety can be introduced by reacting hydrazine with esters or acyl chlorides.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: Halogen atoms (e.g., bromine, fluorine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. These activities can be explored through in vitro and in vivo studies.
Medicine
In medicinal chemistry, this compound can serve as a lead compound for the development of new drugs. Its structural features may interact with various biological targets, making it a potential candidate for drug discovery.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can be elucidated through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
1,2,5-Oxadiazole Derivatives: Compounds with similar oxadiazole rings, such as 3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one.
Triazole Derivatives: Compounds with triazole rings, such as 1-(4-amino-1,2,3-triazol-5-yl)-1H-1,2,3-triazole.
Uniqueness
The uniqueness of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide lies in its combination of multiple functional groups, which allows for diverse chemical reactivity and potential applications. Its specific structural features, such as the presence of both oxadiazole and triazole rings, distinguish it from other similar compounds.
Properties
Molecular Formula |
C18H12BrFN8O2 |
---|---|
Molecular Weight |
471.2 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-5-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C18H12BrFN8O2/c19-12-6-7-13(20)11(8-12)9-22-24-18(29)14-15(10-4-2-1-3-5-10)28(27-23-14)17-16(21)25-30-26-17/h1-9H,(H2,21,25)(H,24,29)/b22-9+ |
InChI Key |
FJQSWHNYEZHJIL-LSFURLLWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4=C(C=CC(=C4)Br)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=C(C=CC(=C4)Br)F |
Origin of Product |
United States |
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